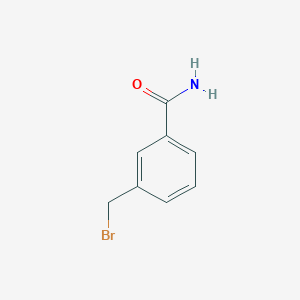

3-(Bromomethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(bromomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRDZVRYRNYLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342733 | |

| Record name | 3-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509073-67-0 | |

| Record name | 3-(bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Landscape of Functionalized Aromatic Amides

Functionalized aromatic amides are a significant class of organic compounds characterized by an amide group (–C(=O)NH₂) linked to an aromatic ring that bears additional reactive groups. numberanalytics.comnumberanalytics.com This class of molecules is of paramount importance in organic chemistry and drug discovery due to their prevalence in biologically active compounds and their role as versatile synthetic intermediates. numberanalytics.comnumberanalytics.com The amide bond itself is a stable and common feature in pharmaceuticals, capable of forming critical hydrogen bonds with biological targets like proteins and enzymes. numberanalytics.comnih.gov

3-(Bromomethyl)benzamide exemplifies the strategic value of this compound class. It combines the stable, interaction-prone benzamide (B126) portion with a highly reactive benzylic bromide. The bromomethyl group (–CH₂Br) serves as an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows chemists to easily attach a wide array of other molecular fragments, making it a powerful tool for building molecular complexity.

Significance As a Versatile Intermediate in Organic Synthesis and Drug Discovery

Established Synthetic Pathways to this compound

Reaction of Benzamide (B126) with Brominating Agents

The most direct and common method for synthesizing this compound is through the benzylic bromination of 3-methylbenzamide (B1583426). This reaction typically employs a radical initiator and a source of bromine radicals.

N-Bromosuccinimide (NBS) in Radical Bromination:

N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination due to its ability to provide a low, constant concentration of molecular bromine (Br₂), which minimizes side reactions such as addition to the aromatic ring. chadsprep.comlibretexts.org The reaction is initiated by light or, more commonly, a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. koreascience.krscialert.net

The mechanism proceeds via a free-radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with trace amounts of HBr to produce a bromine radical (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-methylbenzamide. This step is favorable because the resulting benzylic radical is stabilized by resonance with the benzene (B151609) ring. libretexts.org

The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain. chadsprep.comyoutube.com

Termination: The reaction terminates when two radicals combine.

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, to prevent ionic side reactions. koreascience.krecust.edu.cn While effective, this method can sometimes lead to the formation of di-brominated byproducts. ecust.edu.cn A two-step procedure involving over-bromination with excess NBS followed by selective debromination has been developed to overcome this and yield pure monobrominated products. ecust.edu.cn

| Reagent System | Initiator | Solvent | Key Features |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄, 1,2-Dichlorobenzene | High selectivity for benzylic position; minimizes aromatic bromination. chadsprep.comkoreascience.kr |

| Molecular Bromine (Br₂) | Light (hν) | Non-polar solvent | Less selective; can lead to unwanted side reactions on the aromatic ring. uva.nl |

Convergent and Divergent Synthetic Routes for Bromomethylated Benzamides

Beyond single-step reactions, the synthesis of complex benzamide analogs can be planned using broader strategies like convergent and divergent synthesis.

Divergent Synthesis: This strategy starts from a central core molecule which is sequentially reacted to build a library of compounds. beilstein-journals.org In the context of bromomethylated benzamides, one could start with 3-(bromomethyl)benzoyl chloride. This central precursor could then be reacted with a variety of amines to "diverge" into a wide array of different N-substituted this compound derivatives. This approach is highly efficient for creating chemical libraries for screening purposes.

Advanced Synthetic Approaches to this compound Derivatives

Modern catalytic methods offer sophisticated ways to functionalize benzamides, enabling the synthesis of complex derivatives that are otherwise difficult to access.

Catalytic Functionalization Protocols

While the direct N-methoxymethylation of this compound is a specific transformation, the broader field of manganese-catalyzed N-alkylation of amides provides a powerful tool for creating derivatives. Earth-abundant and less toxic manganese has emerged as a viable alternative to precious metal catalysts. bohrium.com

Manganese(I) pincer complexes, in particular, have shown high activity for the N-alkylation of amines and amides using alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. bohrium.comnih.govbeilstein-journals.orgnih.gov

General Mechanism (Borrowing Hydrogen):

The Mn(I) catalyst dehydrogenates the alcohol (e.g., methanol) to form an aldehyde and a manganese-hydride species.

The primary amide condenses with the aldehyde to form a hemiaminal or enamine intermediate.

The manganese-hydride species then reduces the intermediate to form the N-alkylated amide, regenerating the active Mn(I) catalyst.

This methodology allows for the efficient N-methylation of primary amides using methanol. researchgate.net For example, Mn(I) complexes with PNP or PN³P pincer ligands have been successfully employed for the N-alkylation of various amines and amides. nih.govbeilstein-journals.org These reactions often proceed under mild conditions with low catalyst loadings, making them an atom-economic and sustainable choice for derivatizing primary amides like this compound at the nitrogen atom. bohrium.com

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis. rjptonline.orgnih.gov These reactions can be applied to derivatives of this compound to introduce a wide range of substituents. The two halogen sites on a molecule like 3-bromo-N-(bromomethyl)benzamide would offer distinct reactivity for selective functionalization.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like an arylboronic acid) with an organic halide. rjptonline.org A derivative such as 3-bromo-benzamide could be coupled with various arylboronic acids to synthesize biaryl benzamides. rjptonline.orgsioc-journal.cn Conversely, the benzylic bromide of this compound can also undergo Suzuki coupling with arylboronic acids to form diarylmethane structures, though this requires specific catalytic systems to favor C(sp³)-C(sp²) coupling. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The benzylic bromide of this compound can react with lithium acetylides in the presence of a palladium catalyst to form substituted propargyl-benzene derivatives. nih.gov

The table below summarizes some relevant palladium-catalyzed coupling reactions for creating benzamide derivatives.

| Coupling Reaction | Substrates | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | PdCl₂(PPh₃)₂ / Base | Biaryl Compounds rjptonline.org |

| Suzuki-Miyaura | Benzylic Halide + Arylboronic Acid | PdCl₂ / Base (ligand-free) | Diarylalkanes researchgate.net |

| Sonogashira | Benzylic Bromide + Lithium Acetylide | [Pd(μ-I)PtBu₃]₂ | Substituted Alkynes nih.gov |

| Heck | Aryl Halide + Alkene | Pd(OAc)₂ / Ligand / Base | Substituted Alkenes |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd Catalyst / Ligand / Base | N-Aryl Amines |

These catalytic methods provide a robust platform for the strategic elaboration of the this compound scaffold, enabling access to a diverse range of complex molecules for various applications.

Ruthenium-Catalyzed Halogenation Strategies for Aryl Halides

Ruthenium-catalyzed reactions have emerged as a powerful tool for the synthesis of aryl halides, which are key precursors to compounds like this compound. These methods often provide an efficient and versatile route for the introduction of halogen atoms onto aromatic rings.

One notable strategy involves the conversion of aryl or vinyl alcohols into their corresponding halides. chemistryviews.org This transformation typically requires activation of the alcohol, for instance, by converting it to a fluorosulfonate using gaseous sulfuryl fluoride (B91410) (SO₂F₂). chemistryviews.org Following activation, a ruthenium catalyst facilitates the substitution of the fluorosulfonate group with a halide from a simple salt source like sodium chloride (NaCl), lithium bromide (LiBr), or lithium iodide (LiI). chemistryviews.org This approach is advantageous as it allows for the synthesis of chlorinated, brominated, and iodinated derivatives with minimal waste generation. chemistryviews.org

Another ruthenium-catalyzed method transforms aryl triflates into aryl bromides or iodides. nih.gov By treating the aryl triflate with LiBr or NaI in the presence of a ruthenium complex such as [Cp*Ru(MeCN)₃]OTf, the corresponding aryl halide is formed. nih.gov The proposed mechanism involves the oxidative addition of the aryl triflate to a ruthenium(II) complex, leading to an η¹-arylruthenium intermediate that subsequently yields the aryl halide. nih.gov

Furthermore, ruthenium catalysts have been employed in the meta-selective C-H halogenation of aromatic compounds. rsc.org For instance, the meta-bromination of phenylpyridine derivatives can be achieved using a ruthenium catalyst with a bromine source like N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide. rsc.org This method is particularly valuable for installing aryl bromides, which can then be used in subsequent cross-coupling reactions to create more complex molecules. rsc.org

The following table summarizes key aspects of ruthenium-catalyzed halogenation strategies:

| Catalyst System | Substrate | Halogen Source | Key Features |

| Ruthenium catalyst | Aryl/Vinyl Alcohols (as fluorosulfonates) | NaCl, LiBr, LiI | One-pot transformation, minimal waste. chemistryviews.org |

| [Cp*Ru(MeCN)₃]OTf | Aryl Triflates | LiBr, NaI | Forms η¹-arylruthenium intermediate. nih.gov |

| Ruthenium catalyst | Phenylpyridine derivatives | NBS, Tetrabutylammonium tribromide | Meta-selective C-H bromination. rsc.org |

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Mediated Amidation for Hybrid Derivatives

Ceric ammonium nitrate (CAN) is a versatile and environmentally friendly reagent that has found significant application in organic synthesis, including the formation of amide bonds. scirp.orgjournalofchemistry.org Its utility stems from its ability to act as a one-electron oxidant and a Lewis acid catalyst, often in aqueous media, which aligns with the principles of green chemistry. scirp.orgresearchgate.net

CAN has been effectively used to catalyze the synthesis of amide derivatives from carboxylic acids and urea (B33335) under solid-phase, microwave-assisted conditions. journalofchemistry.orgresearchgate.net This method offers both economic and environmental benefits, providing high yields in significantly reduced reaction times. journalofchemistry.org The reactions are often carried out in an open microwave reactor, allowing for a fast and effective synthesis compared to conventional methods. researchgate.net

In addition to its role in direct amidation, CAN can mediate the formation of N,N'-diarylsubstituted formamidines from triethylorthoformate and aromatic amines in water at room temperature. scirp.org This process is noted for its high efficiency and simplicity. scirp.org While not a direct synthesis of benzamides, this methodology highlights CAN's capacity to facilitate C-N bond formation, a crucial step in amide synthesis.

CAN is also a potent oxidizing agent for various functional groups. organic-chemistry.org It can oxidize secondary alcohols to ketones and benzylic alcohols to aldehydes. organic-chemistry.org This oxidative capacity can be harnessed in multi-step syntheses leading to benzamide derivatives.

Key features of CAN-mediated reactions are presented in the table below:

| Reaction Type | Substrates | Key Features |

| Solid-phase amidation | Carboxylic acids, Urea | Microwave-assisted, high yields, green approach. journalofchemistry.orgresearchgate.net |

| Formamidine synthesis | Triethylorthoformate, Aromatic amines | Aqueous media, ambient temperature, high efficiency. scirp.org |

| Oxidation | Secondary and benzylic alcohols | One-electron oxidant. organic-chemistry.org |

PhIO-Mediated Oxidation Reactions for Benzamide Derivative Synthesis

Iodosylbenzene (PhIO), a hypervalent iodine reagent, has been utilized in the synthesis of hydroxylated benzamide derivatives. mdpi.comnih.govresearchgate.net Specifically, a method has been developed for the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides through a PhIO-mediated oxidation reaction. mdpi.comnih.govresearchgate.net

The optimal conditions for this transformation involve using trifluoroacetic acid (TFA) as the solvent and PhIO as the oxidant, with a substrate-to-oxidant ratio of 1:2, conducted at room temperature. mdpi.comnih.gov This metal-free method is characterized by its mild reaction conditions and broad applicability, providing access to compounds that were previously challenging to prepare. mdpi.comnih.gov The presence of an amide structure and a diphenyl ether framework are essential for the oxidation to occur. mdpi.com

The scope of this reaction has been investigated with various substituted amines. mdpi.com While the introduction of substituents on the amines can lead to a decrease in oxidation yields, the method remains a viable route for producing a range of 2-(4-hydroxyphenoxy)benzamide derivatives. mdpi.com These compounds are of interest due to their presence in various bioactive molecules with potential antibacterial and antitumor properties. mdpi.comontosight.ai

The table below details the PhIO-mediated synthesis of 2-(hydroxyphenoxy)benzamide derivatives:

| Substrate | Oxidant | Solvent | Key Features |

| 2-Aryloxybenzamide | PhIO | TFA | Metal-free, mild conditions, room temperature. mdpi.comnih.gov |

Microwave-Assisted Synthesis of Benzamide Analogs

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach, offering significant advantages such as reduced reaction times, increased yields, and often solvent-free conditions. ijsrst.comchemmethod.comunivpancasila.ac.id This technology has been successfully applied to the synthesis of various benzamide analogs and related heterocyclic compounds.

One application involves the ring-opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with amines to form benzamide compounds. researchgate.net Conventional heating methods proved difficult for this transformation, but microwave-assisted reactions were performed easily, leading to good yields in a much shorter time. researchgate.net

Microwave irradiation has also been employed for the benzoylation of aromatic compounds. chemmethod.com A protocol using benzamide and sulfuryl chloride under microwave conditions significantly reduced reaction times from hours (conventional heating) to minutes, with good regioselectivity. chemmethod.com This rapid and efficient method highlights the benefits of microwave heating in accelerating reactions that are otherwise slow. chemmethod.com

Furthermore, the synthesis of various heterocyclic compounds containing the benzamide moiety, such as benzimidazole (B57391) and 1,2,4-triazole (B32235) derivatives, has been achieved using microwave assistance. ijsrst.comijsrst.com These methods are often part of a green chemistry approach, providing rapid and efficient access to libraries of compounds for biological screening. nih.gov

The following table compares conventional and microwave-assisted synthesis for selected benzamide-related reactions:

| Reaction | Conventional Method | Microwave-Assisted Method |

| Ring-opening of oxazolone | Difficult, low yield | Easy, good yield, reduced time. researchgate.net |

| Benzoylation of aromatics | 5-8 hours | 4-6 minutes, good regioselectivity. chemmethod.com |

| Synthesis of 1-chloromethylbenzotriazole | 6 hours | 4 minutes 20 seconds, higher yield. nih.gov |

Continuous Flow Methods in the Synthesis of Bromomethylated Compounds

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. chim.itnih.gov These benefits are particularly relevant for reactions involving unstable or highly reactive intermediates, such as those used in the synthesis of bromomethylated compounds.

A key application of continuous flow technology is the generation of (bromomethyl)lithium (LiCH₂Br) from dibromomethane (B42720) (CH₂Br₂) and methyllithium (B1224462) (MeLi). researchgate.netacs.org This highly unstable carbenoid can be generated and used in situ within a continuous flow reactor, allowing for controlled reactions with various substrates. researchgate.netacs.org For example, its reaction with ketones can produce terminal epoxides with excellent selectivity, a transformation that is often challenging under batch conditions. researchgate.netacs.org This methodology has been applied to the synthesis of the antifungal drug fluconazole. chim.itacs.org

The development of continuous flow processes for producing key precursors like potassium bromomethyltrifluoroborate has also been reported. acs.org This process proved to be more economical and resource-efficient than batch synthesis, enabling production on a kilogram scale. acs.org The ability to safely handle cryogenic and unstable intermediates is a significant advantage of this approach. acs.org

Continuous flow systems, often utilizing microreactors or polymer tubing, allow for precise control of residence time and temperature, which is crucial for optimizing reaction outcomes and minimizing side reactions. chim.itresearchgate.net

The table below highlights key aspects of continuous flow synthesis for bromomethylated compounds:

| Intermediate | Reagents | Key Features of Flow Synthesis |

| (Bromomethyl)lithium (LiCH₂Br) | CH₂Br₂, MeLi | Controlled generation and in situ use of unstable intermediate, enhanced safety, scalability. researchgate.netacs.org |

| Potassium bromomethyltrifluoroborate | Not specified | Economical, resource-efficient, suitable for large-scale production, handles cryogenic conditions. acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for compounds like this compound. dokumen.pub A key focus is on developing atom- and step-efficient transformations.

Atom economy and step efficiency are central tenets of green chemistry, striving to maximize the incorporation of starting materials into the final product and minimize the number of synthetic steps. rsc.orgacs.org

Modern synthetic methods are moving away from multi-step procedures that require excessive reagents and generate significant waste. rsc.org Instead, there is a focus on "one-pot" or tandem reactions where multiple transformations occur in a single reaction vessel. For example, the direct synthesis of 2-aminobenzothiazoles via ruthenium-catalyzed intramolecular oxidative coupling of N-arylthioureas is a one-pot process that avoids the need for isolating intermediates. mdpi.com

Skeletal editing, an emerging concept, allows for the precise insertion, deletion, or exchange of atoms within a molecular framework, offering a more sustainable alternative to de novo synthesis. rsc.org While not yet specifically reported for this compound, this approach represents a frontier in atom-efficient synthesis.

The use of catalysis is fundamental to achieving atom and step efficiency. As seen in previous sections, ruthenium, cerium, and copper catalysts can enable direct C-H functionalization, amidation, and cross-coupling reactions, often under milder and more environmentally benign conditions. researchgate.netdokumen.pubresearchgate.netacs.org

The following table provides examples of synthetic strategies that align with the principles of atom and step efficiency:

| Strategy | Example | Green Chemistry Aspect |

| One-pot synthesis | RuCl₃-catalyzed synthesis of 2-aminobenzothiazoles from N-arylthioureas. mdpi.com | Reduces purification steps and solvent usage. |

| Catalytic C-H activation | Ruthenium-catalyzed meta-halogenation. rsc.org | Avoids pre-functionalization of substrates. |

| Microwave-assisted synthesis | Solvent-free synthesis of benzamides. researchgate.net | Reduces energy consumption and solvent waste. |

| Continuous flow chemistry | In situ generation of reactive intermediates. researchgate.netacs.org | Minimizes waste and improves safety. |

Utilization of Sustainable Reagents and Solvents

The growing emphasis on green chemistry has spurred research into more environmentally benign methods for synthesizing this compound and related compounds. ijesrr.orgunivpancasila.ac.id These strategies focus on minimizing hazardous substances, reducing energy consumption, and employing renewable resources. ijesrr.org Key areas of development include the use of safer solvents, alternative energy sources, electrochemical methods, and biocatalysis. ijesrr.orgnih.gov

Electrochemical Bromination

A significant advancement in the sustainable synthesis of benzamide derivatives is the use of electrochemical methods for bromination. This technique offers a greener alternative to traditional methods that often rely on hazardous elemental bromine. google.com

Key features of electrochemical bromination for compounds structurally related to this compound include:

In-situ Bromine Generation: The process typically involves the electrolytic generation of bromine from a hydrobromic acid solution, which circumvents the need to handle and transport liquid bromine. google.com This minimizes risks of chemical burns, corrosive damage to equipment, and environmental contamination. google.com

Mild Reaction Conditions: The reaction can often be conducted at room temperature without the need for heating or catalysts, leading to lower energy consumption. google.com

Improved Efficiency: The addition of an auxiliary electrolyte, such as dilute sulfuric acid, can enhance current efficiency (up to 90% or more) and lower the reaction voltage, thereby reducing operational costs. google.com

High Yield and Purity: This method has been reported to produce high yields (up to 97%) and good purity (over 95%) for analogous compounds, making it suitable for industrial-scale production. google.com

Table 1: Comparison of Synthetic Methods for Bromination of Benzamide Analogs

| Feature | Traditional Bromination (e.g., with Liquid Br₂) | Radical Bromination (e.g., with NBS) | Electrochemical Bromination |

| Brominating Agent | Liquid Bromine | N-Bromosuccinimide (NBS) | Electrolytically generated Br₂ from HBr google.com |

| Solvents | Glacial Acetic Acid google.com | Benzene, Carbon Tetrachloride brieflands.com | Aqueous solutions (e.g., H₂SO₄/HBr) google.com |

| Catalyst/Initiator | None required | Radical initiator (e.g., Benzoyl Peroxide) | None required google.com |

| Temperature | Elevated (e.g., 45°C) google.com | Reflux | Room Temperature google.com |

| Yield | ~90% google.com | ~81% | Up to 97% google.com |

| Environmental Impact | High (corrosive, toxic reagent) google.com | Moderate to High (hazardous solvents) nih.gov | Low (avoids hazardous reagents/solvents) google.com |

Alternative Solvents and Energy Sources

The principles of green chemistry strongly advocate for the replacement of hazardous organic solvents with safer alternatives or, ideally, the elimination of solvents altogether. ijesrr.orgmygreenlab.org

Greener Solvents: In reactions where a solvent is necessary, a shift towards more environmentally friendly options is observed. For instance, acetonitrile (B52724) has been employed as a more suitable solvent than the environmentally problematic carbon tetrachloride and dichloromethane (B109758) for radical bromination reactions on analogous structures. nih.gov

Solvent-Free Reactions: A particularly effective green approach is the use of solvent-free, or solid-state, reactions. ijesrr.org These can be facilitated by mixing reactants with solid supports like clays (B1170129) or silica. ijesrr.org

Alternative Energy Inputs: To drive these reactions, alternative energy sources are often employed:

Microwave-Assisted Organic Synthesis (MAOS): Microwaves provide rapid and uniform heating directly to the reactants, often leading to dramatically reduced reaction times, higher yields, and cleaner product formation. ajgreenchem.com This technique can frequently be used under solvent-free conditions. ajgreenchem.com

Sonochemistry: The application of ultrasound can trigger chemical reactions through acoustic cavitation. ijesrr.org This method offers benefits such as high yields with minimal energy input and the elimination of solvents. ijesrr.org

Photochemistry: The use of visible light can initiate radical reactions, providing a mild and green alternative to chemical initiators that may be toxic or require high temperatures. nih.gov

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, offering a highly efficient and environmentally friendly route for synthesis. nih.govacib.at While specific biocatalytic routes for this compound are not widely documented, the principles of biocatalytic retrosynthesis suggest potential pathways. polimi.it

Enzymatic Halogenation: Haloperoxidase enzymes are known to catalyze halogenation reactions in nature. vulcanchem.com Exploring the use of these biocatalysts for the specific bromination of the methyl group on a precursor like 3-methylbenzamide could provide a highly selective and green synthetic route. vulcanchem.com

Mechanistic Organic Chemistry and Reactivity Profiles of 3 Bromomethyl Benzamide

Electrophilic Nature and Transformations of the Bromomethyl Moiety

The bromomethyl group, -CH₂Br, is a key site of electrophilicity in the 3-(bromomethyl)benzamide molecule. The electron-withdrawing nature of the bromine atom creates a partial positive charge on the adjacent carbon atom, making it susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of chemical transformations.

Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution is a fundamental reaction pathway for the bromomethyl group. The specific mechanism, whether SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of potential carbocation intermediates. masterorganicchemistry.comyoutube.com

SN2 Mechanism : This mechanism involves a one-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org For this compound, the primary nature of the benzylic carbon makes it sterically accessible for the backside attack characteristic of an SN2 reaction. youtube.com

SN1 Mechanism : While less common for primary halides, an SN1 pathway is possible due to the resonance stabilization of the resulting benzylic carbocation. This two-step mechanism involves the initial departure of the bromide ion to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. masterorganicchemistry.comyoutube.com Polar protic solvents can facilitate this pathway by solvating both the leaving group and the carbocation. libretexts.org

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | As a primary benzylic halide, it can undergo both, with SN2 generally being more favorable unless conditions promote carbocation formation. youtube.commasterorganicchemistry.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) | The choice of nucleophile is a key determinant of the reaction pathway. |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) | The solvent can be selected to favor one mechanism over the other. libretexts.org |

| Leaving Group | Good leaving group (stable anion) | Good leaving group (stable anion) | Bromide is a good leaving group, facilitating both pathways. youtube.com |

The electrophilic carbon of the bromomethyl group readily reacts with a range of nucleophiles:

Amines : Primary and secondary amines act as nucleophiles, attacking the benzylic carbon to displace the bromide ion and form the corresponding substituted benzylamine (B48309) derivatives. youtube.comchemistryguru.com.sg The initial reaction forms an ammonium (B1175870) salt, which can then be deprotonated to yield the final amine product. chemistryguru.com.sg It is important to note that the resulting secondary or tertiary amine can also act as a nucleophile, potentially leading to multiple substitutions. chemguide.co.uk

Thiols : Thiols are excellent nucleophiles and react with this compound to form thioethers. chemistrysteps.com The high nucleophilicity of the sulfur atom facilitates this SN2-type reaction. chemistrysteps.com

Alkoxides : Alkoxides (RO⁻), being strong bases and nucleophiles, will readily displace the bromide to form ethers.

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, reversing the polarity of the carbon atom and transforming it into a potent nucleophile.

Grignard Reagents : The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of a Grignard reagent. adichemistry.commnstate.edu This involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The resulting organomagnesium compound is a powerful nucleophile and base. mnstate.edu

Organolithium Reagents : Organolithium reagents can be prepared through a metal-halogen exchange reaction, where an existing organolithium compound, such as n-butyllithium or tert-butyllithium, is reacted with this compound. wikipedia.orgwikipedia.org This exchange is typically very fast and allows for the generation of a new organolithium species. wikipedia.org

| Reagent | Metal | Typical Solvent | Key Features |

| Grignard | Magnesium (Mg) | Diethyl ether, THF | Highly nucleophilic and basic; sensitive to water and air. wikipedia.org |

| Organolithium | Lithium (Li) | Pentane, Ethers | Extremely reactive nucleophiles and strong bases; often pyrophoric. wikipedia.orgmasterorganicchemistry.com |

Free Radical Reactions and Additions

Under certain conditions, the carbon-bromine bond can undergo homolytic cleavage, where the bond breaks to give each atom one of the bonding electrons, forming a free radical. youtube.commasterorganicchemistry.com This can be initiated by heat or ultraviolet (UV) light. youtube.com The resulting benzylic radical is resonance-stabilized, making its formation relatively favorable. These radicals are highly reactive species that can participate in a variety of reactions, including substitution and addition reactions. masterorganicchemistry.com For instance, amidyl radicals can undergo intramolecular homolytic substitution. nih.gov

Oxidation of the Bromomethyl Group to Carbonyl Derivatives

The bromomethyl group can be oxidized to form carbonyl derivatives such as aldehydes or carboxylic acids. This transformation typically involves the use of oxidizing agents. For instance, thiols can be oxidized to sulfonyl derivatives. nih.govnih.gov

Chemical Reactivity of the Amide Functional Group

The amide functional group (-CONH₂) in this compound also possesses a distinct reactivity profile, though it is generally less reactive than the bromomethyl moiety.

The amide group is characterized by resonance stabilization, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. auburn.edu This resonance reduces the electrophilicity of the carbonyl carbon, making amides less susceptible to nucleophilic attack compared to esters or acid chlorides. auburn.edulibretexts.org

Key reactions of the amide group include:

Hydrolysis : Amides can be hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) (or an amine for substituted amides). This reaction is typically slow in neutral water but can be accelerated by heating in the presence of an acid or a base. pressbooks.publibretexts.org

Acid-catalyzed hydrolysis results in the formation of a carboxylic acid and an ammonium salt. libretexts.org

Base-catalyzed hydrolysis yields a carboxylate salt and ammonia. pressbooks.pub

Reduction : The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrytalk.org In this reaction, the carbonyl oxygen is eliminated. libretexts.org

Dehydration : Primary amides can be dehydrated to nitriles using reagents such as thionyl chloride (SOCl₂). libretexts.org

| Reaction | Reagents | Product(s) |

| Acid Hydrolysis | H₃O⁺, heat | 3-(Bromomethyl)benzoic acid + NH₄⁺ |

| Base Hydrolysis | OH⁻, heat | 3-(Bromomethyl)benzoate + NH₃ |

| Reduction | 1) LiAlH₄ 2) H₂O | 3-(Aminomethyl)benzylamine |

| Dehydration | SOCl₂ | 3-(Bromomethyl)benzonitrile |

Amidation and Condensation Processes

The amide group of this compound can participate in further amidation or condensation reactions, although it is generally less reactive than other carboxylic acid derivatives.

Transamidation: The direct reaction of the amide with an amine, known as transamidation, is typically an equilibrium process that requires catalysis to proceed efficiently. nih.gov Metal catalysts are often employed to activate the amide moiety, making the carbonyl carbon more susceptible to nucleophilic attack. nih.gov The reaction mechanism involves the coordination of the metal to the amide, followed by nucleophilic attack from the incoming amine.

Condensation Reactions: The benzamide (B126) functional group can undergo condensation with highly reactive carbonyl compounds like glyoxal (B1671930) under acidic conditions. mdpi.com For example, the acid-catalyzed condensation of benzamide with glyoxal leads to the formation of 1,2-bis(benzoylamino)-1,2-ethanediol. mdpi.com The reaction is sensitive to the solvent and the type of acid catalyst used, with polar solvents generally favoring the process. mdpi.com

While the amide group itself can react, the bromomethyl group provides a more reactive site for condensation. It can readily react with nucleophiles (N, O, S) in SN2 reactions. This allows this compound to act as a building block, attaching the benzamide-containing benzyl (B1604629) group to other molecules, which can then undergo further condensation or cyclization steps.

A plausible reaction pathway for amidation involving the bromomethyl group is its reaction with a primary or secondary amine, leading to a new secondary or tertiary amine, respectively.

| Reaction Type | Reagents/Conditions | Product Type |

| SN2 Amidation | Primary/Secondary Amine, Base (e.g., K2CO3), Solvent (e.g., DMF) | 3-((Dialkylamino)methyl)benzamide |

| Acid-Catalyzed Condensation | Glyoxal, Acid Catalyst (e.g., HCl, PTSA), Solvent (e.g., DMSO) | Diol derivatives |

| Metal-Catalyzed Transamidation | Amine, Metal Catalyst | N-Substituted-3-(bromomethyl)benzamide |

Reduction of the Amide to Amine

The amide functional group in this compound can be reduced to an amine, converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). This transformation is a key method for synthesizing amines from carboxylic acid derivatives.

A powerful and commonly used reducing agent for this purpose is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reactive intermediates and protonate the resulting amine. masterorganicchemistry.com

The mechanism of amide reduction with LiAlH₄ involves the following key steps: masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide.

Intermediate Formation: This addition forms a tetrahedral intermediate where the oxygen is coordinated to the aluminum species.

Elimination: The oxygen atom is eliminated as an aluminate leaving group, resulting in the formation of an iminium ion intermediate.

Second Hydride Attack: The iminium ion is then rapidly reduced by a second equivalent of hydride, yielding the final amine product.

It is important to note that LiAlH₄ is a strong, non-selective reducing agent and could potentially react with the bromomethyl group. commonorganicchemistry.com Alternative, milder, or more chemoselective reducing agents might be necessary if preservation of the C-Br bond is desired. Other modern methods for amide reduction include using silanes in the presence of catalysts. organic-chemistry.org

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous THF or Et₂O2. Aqueous workup | 3-(Aminomethyl)benzyl bromide (potential for C-Br reduction) |

| Silanes (e.g., TMDS) with Catalyst (e.g., B(C₆F₅)₃) | Organic solvent, mild conditions | 3-(Aminomethyl)benzyl bromide |

Hydrolysis of Amide Bonds

The amide bond in this compound, while relatively stable, can be cleaved through hydrolysis to yield a carboxylic acid and ammonia (or an amine salt). researchgate.net This reaction can be catalyzed by either acid or base and typically requires harsh conditions, such as strong acids or bases and elevated temperatures. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion (OH⁻) directly attacks the carbonyl carbon in a nucleophilic addition step. chemistrysteps.com This forms a tetrahedral intermediate. The elimination of the amide ion (⁻NH₂) is generally unfavorable, as it is a very strong base and thus a poor leaving group. chemistrysteps.com However, the reaction is driven forward by a subsequent irreversible acid-base reaction where the initially formed carboxylic acid protonates the amide ion to form a carboxylate salt and ammonia. youtube.comchemistrysteps.com An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid product.

Studies on substituted benzamides have shown that electron-withdrawing groups can accelerate the rate of hydrolysis, while electron-donating groups tend to retard it. researchgate.net

| Condition | Key Steps | Final Products (after workup) |

| Acidic (e.g., H₃O⁺, heat) | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Elimination of NH₃ (as NH₄⁺) | 3-(Bromomethyl)benzoic acid + Ammonium salt |

| Basic (e.g., NaOH, heat) | 1. Nucleophilic attack by OH⁻2. Elimination of ⁻NH₂3. Deprotonation of carboxylic acid | 3-(Bromomethyl)benzoic acid + Ammonia |

Intramolecular Cyclization Reactions and Heterocycle Formation Involving Bromobenzamides

The dual functionality of this compound makes it a valuable substrate for intramolecular cyclization reactions to form heterocyclic structures. While the 3-substitution pattern is less common for direct cyclization onto the amide itself compared to ortho-substituted analogs, it can readily participate in cyclization after an initial modification. For instance, conversion of the amide to a thioamide or reaction at the bromomethyl position can set the stage for cyclization.

A more direct application is seen in analogs like 2-bromobenzamides, which undergo transition-metal-catalyzed cyclization reactions to form N-heterocycles. For example, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been developed to synthesize 3-(imino)isoindolin-1-ones. mdpi.comnih.gov The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate, which then undergoes nucleophilic addition and substitution to furnish the final product. mdpi.comnih.gov

Similarly, N-allylbenzamides can undergo catalyst-free intramolecular oxidative cyclization to produce 2,5-disubstituted oxazoles. nih.gov Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered compounds has also been shown to produce polycyclic benzazepine derivatives. rsc.org These examples highlight the utility of the benzamide scaffold in constructing complex heterocyclic systems, a strategy applicable to derivatives of this compound. An N-substituted derivative of this compound could undergo an intramolecular SN2 reaction, where a nucleophilic atom on the N-substituent attacks the benzylic carbon, displacing the bromide and forming a new ring.

Role as a Ligand in Metal-Catalyzed Reactions for Selectivity Control

The benzamide group can act as a weakly coordinating directing group in transition-metal-catalyzed C-H activation reactions. This coordination helps to position the metal catalyst at a specific site on the aromatic ring, enabling regioselective functionalization. For instance, the amide group has been used to direct Rhodium(III)-catalyzed thiolation of the C-H bond ortho to the amide. nih.govresearchgate.net The use of bidentate mono-N-protected amino acid ligands can promote these reactions, which are otherwise challenging with weakly coordinating groups like amides. nih.gov

In palladium-catalyzed cross-coupling reactions, ligands play a crucial role in controlling selectivity, particularly in substrates with multiple reactive sites. nih.govnih.gov The steric and electronic properties of the ligand influence the outcome of key steps like oxidative addition and reductive elimination. enscm.fr Bulky ligands, for example, can promote overfunctionalization in dihalogenated substrates by influencing the relative rates of a second oxidative addition versus decomplexation of the catalyst from the mono-functionalized product. nih.gov While this compound itself contains a reactive C-Br bond, its amide moiety could act as an ancillary ligand or directing group in reactions involving other parts of a larger molecule, thereby controlling the regioselectivity of the transformation.

Mechanistic Elucidation of Reaction Pathways

Understanding the reaction mechanisms of this compound requires detailed investigation of its reaction kinetics and thermodynamics. Kinetic studies focus on measuring reaction rates under various conditions to determine the rate law and infer the mechanism.

For instance, the hydrolysis of benzamide derivatives has been studied kinetically to elucidate the mechanism. nih.gov Such studies typically involve monitoring the disappearance of the reactant or the appearance of the product over time while systematically varying the concentrations of reactants, catalysts (e.g., H⁺ or OH⁻), and temperature. niscpr.res.in The data can reveal the order of the reaction with respect to each species, providing insight into the composition of the transition state in the rate-determining step. For example, kinetic studies on the hydrolysis of N-(hydroxymethyl)benzamide derivatives showed a first-order dependence on both hydronium and hydroxide ion concentrations, confirming specific acid and specific base catalysis. nih.gov

Thermodynamic studies provide information about the energy changes and equilibrium position of a reaction. The relative stability of reactants, products, and intermediates can be determined through experimental calorimetry or computational chemistry. For example, the thermodynamic stability of different polymorphic forms of benzamide has been investigated, showing that impurities can switch the relative stabilities, providing a route to otherwise elusive crystal forms. researchgate.net Such analyses are crucial for understanding and controlling the outcome of reactions involving this compound, predicting the most favorable products, and optimizing reaction conditions.

| Parameter | Information Obtained | Experimental/Computational Method |

| Kinetics | Reaction rates, rate law, reaction order, activation energy (Ea) | Spectrophotometry (UV-Vis), Chromatography (HPLC), Potentiometry |

| Thermodynamics | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG), Equilibrium constant (Keq) | Calorimetry, Computational Modeling (DFT) |

Transition State Analysis

The reactivity of this compound in nucleophilic substitution reactions is intrinsically governed by the structure and energetics of the transition state. As a benzylic bromide, it can potentially react via either an SN1 or SN2 mechanism, or a continuum between them, depending on the reaction conditions. The analysis of the respective transition states provides insight into the factors determining the operative pathway.

SN2 Transition State

The bimolecular nucleophilic substitution (SN2) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon simultaneously with the departure of the bromide leaving group. This process proceeds through a high-energy transition state.

Geometry and Energetics:

The transition state for an SN2 reaction of this compound features a trigonal bipyramidal geometry at the benzylic carbon. In this arrangement, the incoming nucleophile and the departing bromide ion are positioned at the axial positions, approximately 180° apart. The phenyl ring and the two hydrogen atoms of the methylene group lie in the equatorial plane. The carbon-nucleophile (C-Nu) bond is partially formed, while the carbon-bromine (C-Br) bond is partially broken.

The p-orbitals of the benzene (B151609) ring can overlap with the p-orbital of the benzylic carbon in the transition state. spcmc.ac.in This conjugation stabilizes the transition state by delocalizing electron density, which is a key reason why benzylic halides are generally more reactive in SN2 reactions than their alkyl halide counterparts. spcmc.ac.in

The 3-benzamide substituent influences the energy of this transition state primarily through its electronic effects. The carbamoyl (B1232498) group (-CONH₂) is moderately electron-withdrawing, mainly through its inductive effect (-I) when positioned meta to the reaction center. The Hammett constant for a meta-CONH₂ group (σ_m) is approximately +0.28, indicating its electron-withdrawing nature. This inductive withdrawal of electron density from the benzene ring can slightly destabilize the electron-rich SN2 transition state, potentially leading to a tighter transition state where the bonds to the nucleophile and leaving group are shorter. researchgate.net

SN1 Transition State and Carbocation Intermediate

The unimolecular nucleophilic substitution (SN1) mechanism proceeds through a two-step process. The first and rate-determining step is the heterolytic cleavage of the C-Br bond to form a carbocation intermediate and a bromide ion. The transition state of this step is crucial in determining the reaction rate.

Geometry and Energetics:

The transition state for the SN1 pathway resembles the carbocation intermediate that is being formed. According to the Hammond postulate, this endothermic step will have a "late" transition state, meaning its structure is very close to that of the resulting benzylic carbocation. This transition state is characterized by a significant elongation and polarization of the C-Br bond, with substantial positive charge developing on the benzylic carbon.

The resulting 3-(carbamoyl)benzyl carbocation is sp² hybridized with a trigonal planar geometry at the benzylic carbon. The key to its stability, and thus the feasibility of an SN1 pathway, is the resonance delocalization of the positive charge into the adjacent π-system of the benzene ring. study.com

However, the presence of the electron-withdrawing 3-benzamide group significantly impacts the stability of this carbocation. The inductive effect of the meta-carbamoyl group withdraws electron density from the ring, which in turn destabilizes the positively charged benzylic center. Unlike para substituents, a meta substituent cannot directly participate in resonance with the benzylic carbon. Therefore, its destabilizing inductive effect is the dominant electronic influence. This destabilization raises the energy of the carbocation intermediate and, consequently, the energy of the transition state leading to it, making the SN1 pathway less favorable compared to unsubstituted benzyl bromide. spcmc.ac.in

Factors Favoring Each Transition State

The competition between the SN1 and SN2 pathways for this compound is dictated by several factors that preferentially stabilize one transition state over the other.

| Factor | Favors SN1 Transition State | Favors SN2 Transition State | Rationale for this compound |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong, high-concentration nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) | Strong nucleophiles will favor the SN2 pathway by lowering the energy of the bimolecular transition state. |

| Solvent | Polar, protic solvents (e.g., water, ethanol) | Polar, aprotic solvents (e.g., acetone, DMSO, DMF) | Protic solvents stabilize the developing ions in the SN1 transition state through hydrogen bonding. Aprotic solvents enhance the nucleophilicity of anions, favoring the SN2 pathway. |

| Electronic Effect of Substituent | Electron-donating groups | Electron-withdrawing groups (relative to SN1) | The meta-carbamoyl group is electron-withdrawing, which destabilizes the SN1 transition state more significantly than the SN2 transition state, thus favoring the SN2 mechanism. |

Advanced Applications of 3 Bromomethyl Benzamide in Synthetic Chemistry

Intermediate in the Construction of Complex Organic Architectures

The dual reactivity of 3-(bromomethyl)benzamide makes it an ideal intermediate for constructing intricate molecular frameworks. The bromomethyl group serves as an electrophilic handle, enabling the facile introduction of the 3-carbamoylbenzyl moiety onto various nucleophilic substrates. This strategic installation is often a key step in the convergent synthesis of larger, more complex molecules.

A notable application of this compound is in the synthesis of inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes crucial for DNA repair and a target for cancer therapy. For instance, the synthesis of the potent PARP1/2 inhibitor A-966492 utilizes this compound in a key alkylation step. The reaction involves the alkylation of a tetralone-derived enolate with this compound to construct a core component of the final inhibitor. This highlights the compound's role in creating carbon-carbon bonds to establish complex and medicinally relevant scaffolds.

| Reactant 1 | Reactant 2 | Product | Significance |

| Tetralone-derived enolate 9 | This compound (10) | Intermediate 11 | Key step in the synthesis of the PARP inhibitor A-966492 |

The structural motifs present in this compound are also found in various agrochemicals. The 3-carbamoylbenzyl group can be a key pharmacophore in certain classes of insecticides and herbicides. The reactivity of the bromomethyl group allows for its efficient incorporation into larger, more complex structures that are designed to interact with specific biological targets in pests or weeds. While specific public-domain examples are limited, the fundamental reactivity of this compound makes it a valuable tool for agrochemical discovery and development.

The aromatic nature of the benzamide (B126) portion of this compound, combined with the reactive handle of the bromomethyl group, makes it a useful precursor in the synthesis of dyes and other specialty chemicals. The benzamide moiety can be part of a larger chromophoric system, and the bromomethyl group allows for its covalent attachment to polymers, surfaces, or other molecules to impart specific coloristic or material properties.

Strategies for Diversification and Derivatization

The synthetic utility of this compound is greatly expanded by the numerous ways in which it can be diversified and derivatized. The bromomethyl group is the primary site for modification, readily reacting with a wide range of nucleophiles.

| Nucleophile | Resulting Linkage | Potential Application |

| Alcohols/Phenols | Ether | Fine chemicals, materials |

| Amines | Secondary/Tertiary Amine | Pharmaceutical intermediates |

| Thiols | Thioether | Bioconjugation, materials |

| Carboxylates | Ester | Prodrugs, specialty chemicals |

| Azides | Azide | Click chemistry, bioorthogonal labeling |

Furthermore, the amide functionality of the benzamide group can also be a point of diversification. It can be hydrolyzed to the corresponding benzoic acid, reduced to an amine, or undergo various other transformations, allowing for a secondary level of structural modification.

Parallel Synthesis and Combinatorial Chemistry Utilizing this compound

The reliable reactivity of the bromomethyl group makes this compound an excellent building block for parallel synthesis and combinatorial chemistry. By reacting it with a library of diverse nucleophiles, a large number of distinct products can be generated efficiently. This approach is particularly valuable in the early stages of drug discovery and materials development, where the goal is to rapidly synthesize and screen a wide range of compounds for desired properties.

A cutting-edge application of this compound is in the construction of DNA-encoded libraries (DELs). In this technology, a unique DNA tag is attached to each chemical building block. The library of DNA-tagged building blocks is then subjected to a series of chemical reactions to generate a vast library of DNA-encoded small molecules. The reactivity of the bromomethyl group of this compound allows for its efficient conjugation to DNA-tagged scaffolds or other building blocks within the DEL synthesis workflow. This enables the incorporation of the 3-carbamoylbenzyl fragment into the library, increasing its structural diversity and potential for identifying novel protein binders.

Contributions to Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Novel Bioactive Benzamide (B126) Derivatives

The benzamide structural motif is prevalent in a wide array of drugs, and its derivatives are continually explored for new therapeutic applications. Researchers utilize starting materials like 3-(Bromomethyl)benzamide to construct libraries of novel compounds for screening against various biological targets.

Glucokinase (GK) is a crucial enzyme in maintaining glucose homeostasis, primarily expressed in pancreatic β-cells and liver hepatocytes. Its role as a glucose sensor makes it a prime target for the treatment of Type 2 Diabetes Mellitus (T2DM). Activators of GK are a novel class of therapeutic candidates that function by allosterically activating the enzyme.

Researchers have designed and synthesized new series of 3,5-disubstituted benzamide analogues as potent GK activators. nih.gov In these studies, various substitutions are made on the benzamide nucleus to achieve optimal hydrophobic and hydrogen-bond interactions with the amino acid residues at the allosteric site of the GK protein. nih.gov While specific synthesis pathways may vary, the general strategy involves modifying a core benzamide structure to enhance enzymatic activation. A study focused on a series of benzamide derivatives identified compounds 5 and 16b as having a good balance of potency and activation profile, with EC50 values of 28.3 and 44.8 nM, respectively. mdpi.com Another investigation highlighted several derivatives with excellent in vitro GK activation, with compounds 6c and 6e showing the highest antihyperglycemic activity in oral glucose tolerance tests in animal models. nih.gov

Activity of Selected Benzamide-Based Glucokinase Activators

| Compound | In Vitro Activity | In Vivo Activity Highlight | Reference |

|---|---|---|---|

| 5c | Excellent GK Activation | Not specified as highest | nih.gov |

| 5f | Excellent GK Activation | Not specified as highest | nih.gov |

| 5i | Excellent GK Activation | Not specified as highest | nih.gov |

| 6c | Excellent GK Activation | Highest Antihyperglycemic Activity | nih.gov |

| 6e | Excellent GK Activation | Most Significant Antihyperglycemic Activity | nih.gov |

| 6h | Excellent GK Activation | Not specified as highest | nih.gov |

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into an aggregated, pathological scrapie form (PrPSc). google.com A viable therapeutic strategy is to identify small molecules that bind to PrPC and prevent this conformational change. The benzamide scaffold has emerged as an attractive starting point for developing such agents. nih.govdrugbank.com

In one study, a new set of 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide and 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted) benzamide derivatives were synthesized. drugbank.com These compounds were evaluated for their binding affinity to human PrPC and their ability to inhibit the accumulation of PrPSc in scrapie-infected mouse neuroblastoma cells. The results indicated that these benzamide derivatives are promising lead compounds for developing therapeutics against prion disease. nih.govdrugbank.com Further research into trimethoxy-benzamide derivatives based on a 4-amino-quinoline scaffold also identified compounds that bind to the prion protein, suggesting this chemical pattern is a useful starting point for future optimization. google.com

Benzamide derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic effects. researchgate.net Their biological significance has driven continued interest in synthesizing new analogues to discover more effective therapeutic agents. researchgate.net The amide group is a key feature, as it can readily form hydrogen bonds with the active sites of target enzymes.

Substituted amides are gaining significant attention due to their broad biological activities, which include antibacterial and antifungal properties. google.com Research has demonstrated that various benzamide analogues exhibit these effects, making them a subject of ongoing investigation in the search for new antimicrobial agents. researchgate.netgoogle.com

Tyrosinase is a key, copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, inhibitors of tyrosinase are of great interest for therapeutic and cosmetic applications.

In the search for potent and safe tyrosinase inhibitors, a novel compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) , was designed and synthesized. nih.gov This compound demonstrated a strong, dose-dependent inhibitory effect on mushroom tyrosinase. nih.gov The inhibitory potency of MHY1498 was significantly greater than that of the commonly used inhibitor, kojic acid. nih.gov

Tyrosinase Inhibitory Activity

| Compound | IC₅₀ Value (μM) | Reference |

|---|---|---|

| MHY1498 | 4.1 ± 0.6 | nih.gov |

| Kojic Acid (Positive Control) | 22.0 ± 4.7 | nih.gov |

Kinetic and in silico docking studies revealed that MHY1498 acts as a competitive inhibitor, binding with high affinity to the active site of the tyrosinase enzyme. nih.gov Furthermore, in B16F10 melanoma cells, MHY1498 effectively suppressed both melanin production and cellular tyrosinase activity, highlighting its potential for treating hyperpigmentation disorders. nih.gov

The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a critical therapeutic target for treating estrogen-dependent diseases like breast cancer and endometriosis. It catalyzes the conversion of the less active estrone (E1) into estradiol (E2), the most potent natural estrogen. Many steroidal inhibitors have been developed, but a major challenge has been their residual estrogenic activity.

Research into derivatives of the potent 17β-HSD1 inhibitor 16β-(m-carbamoylbenzyl)estradiol sought to eliminate this unwanted estrogenic effect. A series of analogues with small side chains at the 3-position of the steroid nucleus were synthesized. A key discovery was that the introduction of a bromoalkyl side chain was crucial for removing estrogenic activity. The resulting compound, 3-(2-bromoethyl)-16β-(m-carbamoylbenzyl)-estra-1,3,5(10)-trien-17β-ol , was a potent inhibitor of the E1 to E2 transformation and, critically, did not stimulate the proliferation of estrogen-sensitive MCF-7 breast cancer cells. This identified the bromoethyl group as a key feature for designing non-estrogenic 17β-HSD1 inhibitors.

Inhibitory Activity and Estrogenic Effect of 17β-HSD1 Inhibitors

| Compound | 17β-HSD1 Inhibition (IC₅₀) | Estrogenic Activity (MCF-7 Cell Proliferation) | Reference |

|---|---|---|---|

| 16β-(m-carbamoylbenzyl)estradiol | 27 nM | Present | |

| 3-(2-bromoethyl)-16β-(m-carbamoylbenzyl)-estra-1,3,5(10)-trien-17β-ol | 68 nM | None detected |

Thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism, are major causes of morbidity and mortality. Antithrombotic agents are crucial for their management. Research has focused on developing novel, orally active small-molecule inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade.

In an effort to develop potent antithrombotic agents, a series of novel 2-aminobenzamide derivatives were synthesized and evaluated. nih.gov The design of these compounds was inspired by existing fXa inhibitors like betrixaban, which features an anthranilamide (2-aminobenzamide) core. nih.gov Among the 23 compounds tested, one derivative, compound 8g , showed the most promising antithrombotic activity in an in vivo model. nih.gov Notably, its activity was comparable to the standard drugs aspirin and warfarin, but without the associated increase in bleeding time, suggesting a potentially safer therapeutic profile. nih.gov

Antithrombotic Activity of Lead 2-Aminobenzamide Derivative

| Compound/Drug | Antithrombotic Activity (% Protection) | Effect on Bleeding Time | Reference |

|---|---|---|---|

| Compound 8g | Comparable to standards | No significant increase | nih.gov |

| Aspirin (Standard) | Standard efficacy | Increased | nih.gov |

| Warfarin (Standard) | Standard efficacy | Increased | nih.gov |

This research highlights the utility of the benzamide scaffold in designing new generations of antithrombotic agents that target key factors in the coagulation pathway.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are therefore crucial in medicinal chemistry to understand how specific functional groups and their placement on a molecular scaffold influence its interaction with biological targets. For this compound derivatives, both the bromomethyl moiety and the amide functional group play pivotal roles in defining their biological and reactive profiles.

Influence of Bromomethyl Moiety on Biological Activity and Reactivity

The presence of a bromomethyl group at the meta-position of the benzamide ring is a key determinant of the compound's reactivity and biological activity. Halogen atoms, such as bromine, can significantly influence a molecule's properties, including its lipophilicity, which affects its ability to cross cell membranes, and its potential to form halogen bonds, a type of non-covalent interaction that can contribute to ligand-receptor binding.

The bromomethyl group, in particular, is a reactive electrophilic moiety. This reactivity is central to its potential mechanism of action, suggesting that it can form covalent bonds with nucleophilic residues, such as cysteine, within the active sites of enzymes. This irreversible binding can lead to potent and prolonged inhibition of the target enzyme. The position of the bromomethyl group on the benzamide ring is also critical. Studies on related benzamide derivatives have shown that the substitution pattern on the aromatic ring significantly impacts their inhibitory activity.

Role of Amide Functional Group in Receptor Binding and Enzymatic Interaction

The amide functional group is a cornerstone of the this compound scaffold's interaction with biological targets, particularly enzymes like Poly(ADP-ribose) polymerase (PARP). researchgate.netresearchgate.net The amide's carbonyl oxygen and the amide proton are capable of forming crucial hydrogen bonds with amino acid residues in the active site of these enzymes. researchgate.net

Specifically, in the context of PARP inhibition, the amide group of benzamide derivatives mimics the nicotinamide moiety of the natural substrate, NAD+. nih.govnih.gov This allows it to bind to the nicotinamide-binding pocket of the enzyme. X-ray crystallography studies of PARP inhibitors have revealed conserved hydrogen bonding interactions between the amide group of the inhibitor and the backbone amide and carbonyl groups of a conserved glycine residue (Gly863 in PARP-1) and a serine residue (Ser904 in PARP-1) in the active site. researchgate.netnih.gov These hydrogen bonds are critical for anchoring the inhibitor in the active site and are a key feature for potent PARP inhibition. researchgate.netresearchgate.net

| Functional Group of Inhibitor | Interacting Residue in PARP-1 | Type of Interaction | Significance |

|---|---|---|---|

| Amide Carbonyl (C=O) | Glycine (Gly863) backbone NH | Hydrogen Bond | Primary anchoring interaction |

| Amide Proton (N-H) | Glycine (Gly863) backbone C=O | Hydrogen Bond | Stabilizes binding orientation |

| Amide Carbonyl (C=O) | Serine (Ser904) side chain OH | Hydrogen Bond | Enhances binding affinity |

| Aromatic Ring | Tyrosine (Tyr907) side chain | π-π Stacking | Contributes to binding and selectivity |

Investigations into Molecular Mechanisms of Action

Understanding the molecular mechanisms through which a compound exerts its biological effects is paramount for its development as a therapeutic agent. For this compound, research points towards enzyme inhibition, specific receptor interactions, and the subsequent modulation of cellular processes.

Enzyme Inhibition Studies via Covalent Bonding

The presence of the reactive bromomethyl group in this compound strongly suggests that it may act as an irreversible inhibitor of its target enzymes through covalent modification. creative-enzymes.com Covalent inhibitors form a stable bond with the enzyme, leading to a prolonged and often more potent inhibitory effect compared to reversible inhibitors. creative-enzymes.com

The primary target of many benzamide derivatives is the PARP family of enzymes, which play a critical role in DNA repair and other cellular processes. researchgate.netmedchemexpress.com The electrophilic carbon of the bromomethyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine or lysine within the enzyme's active site. This would result in the formation of a covalent adduct, permanently inactivating the enzyme. While direct evidence for this compound acting as a covalent PARP inhibitor is still emerging, the strategy of targeting non-conserved cysteines in enzyme active sites with electrophilic warheads is a validated approach in drug design. nih.gov

Receptor Interaction and Ligand Binding Analysis

The binding of this compound derivatives to their target receptors, particularly PARP enzymes, is a multi-faceted process involving a combination of interactions. As previously discussed, hydrogen bonding through the amide group is a key feature. researchgate.net Additionally, the benzamide's aromatic ring engages in π-π stacking interactions with aromatic residues, such as tyrosine (Tyr907 in PARP-1), in the active site. researchgate.net

Modulation of Cellular Processes

By inhibiting key enzymes like PARP, this compound and its derivatives can significantly impact various cellular processes. PARP enzymes are central to the DNA damage response (DDR), and their inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations. youtube.com This concept, known as synthetic lethality, is a cornerstone of PARP inhibitor-based cancer therapy. medchemexpress.com

Inhibition of PARP can lead to cell cycle arrest, typically at the G2/M phase, and can induce apoptosis (programmed cell death). researchgate.netoatext.com For instance, the related compound 3-aminobenzamide has been shown to suppress G1 arrest after gamma-irradiation and can have antiproliferative effects. oatext.comnih.gov The modulation of these fundamental cellular processes underscores the therapeutic potential of this compound derivatives in oncology and potentially other diseases where PARP activity is implicated.

| Cellular Process | Effect of PARP Inhibition | Potential Therapeutic Implication |

|---|---|---|

| DNA Repair | Inhibition of base excision repair (BER) and other DNA repair pathways. nih.gov | Sensitization of cancer cells to DNA-damaging agents. |

| Cell Cycle Progression | Induction of cell cycle arrest, often at the G2/M checkpoint. researchgate.netoatext.com | Inhibition of tumor cell proliferation. |

| Apoptosis | Induction of programmed cell death, particularly in DNA repair-deficient cells. | Direct killing of cancer cells. |

| Angiogenesis | Modulation of blood vessel formation (dose-dependent effects observed with related compounds). researchgate.netnih.gov | Potential for anti-angiogenic therapy in cancer. |

Prodrug Design and Targeted Delivery Strategies Utilizing this compound Scaffolds

The design of prodrugs and targeted drug delivery systems is a critical strategy in medicinal chemistry to enhance the therapeutic index of pharmacologically active agents. These approaches aim to improve drug solubility, stability, and bioavailability, while minimizing off-target toxicity. The this compound scaffold, with its reactive bromomethyl group, serves as a valuable anchor for the attachment of promoieties or targeting ligands.

Prodrugs are inactive precursors that are converted into the active drug form in vivo through enzymatic or chemical reactions. The bromomethyl group of this compound can be readily displaced by nucleophiles, such as the carboxylate or hydroxyl groups of a parent drug, to form ester or ether linkages. These linkages can be designed to be cleaved under specific physiological conditions, releasing the active drug at the desired site of action. For instance, a drug with a free carboxylic acid can be esterified with this compound. The resulting benzamide-containing prodrug may exhibit improved pharmacokinetic properties, such as increased lipophilicity for better membrane permeability.

A recent study highlighted a palladium-mediated bioorthogonal system for the activation of prodrugs containing an N-benzylbenzamide moiety. In this strategy, a biologically inert prodrug was designed to be activated by palladium resins, leading to the targeted release of a tubulin polymerization inhibitor. This approach demonstrated a significant reduction in cytotoxicity of the prodrug compared to the parent compound and showed efficient tumor growth inhibition in preclinical models. While not directly involving this compound, this research underscores the potential of benzamide-containing scaffolds in sophisticated prodrug strategies.

Table 1: Potential Prodrug Strategies Utilizing the this compound Scaffold

| Drug Functional Group | Linkage Formed with this compound | Potential Advantage |

| Carboxylic Acid | Ester | Improved lipophilicity and cell permeability |

| Hydroxyl | Ether | Masking of polar group, controlled release |

| Thiol | Thioether | Stable linkage for targeted delivery |

| Amine | Amine (after reduction) | Versatile attachment point for various promoieties |

Peptide Chemistry and Bioconjugation Applications

The inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low cell permeability, have driven the development of various chemical strategies to enhance their drug-like properties. The this compound scaffold has found utility in this area, particularly in the context of improving metabolic stability and creating structurally constrained peptides.

The amide bond is the fundamental linkage in peptides and proteins, but it is also the primary site of cleavage by proteases, leading to rapid degradation of peptide drugs in vivo. The replacement of the labile amide bond with a more stable isostere is a common strategy to improve metabolic stability. nih.gov Bioisosteres are chemical groups with similar steric and electronic properties to the original group, which can maintain or improve the biological activity of the parent molecule. pressbooks.pub

The benzamide moiety can be considered as a potential bioisostere for an internal amide bond within a peptide sequence. While not a perfect mimic, the rigid aromatic ring and the amide functionality of the benzamide can influence the local conformation and hydrogen bonding patterns in a manner that may be compatible with receptor binding. More importantly, the introduction of an aromatic ring into the peptide backbone can sterically hinder the approach of proteases, thereby increasing the metabolic stability of the peptide. nih.gov

Several studies have explored the use of various heterocyclic rings as amide bond surrogates to enhance metabolic stability. nih.gov While there is no direct evidence of this compound being used as a building block for direct incorporation as a bioisostere within a peptide backbone during solid-phase synthesis, its structural features suggest its potential in the design of peptidomimetics with improved stability.

Table 2: Comparison of Amide Bond and Potential Benzamide Bioisostere

| Feature | Amide Bond | Benzamide Moiety |

| Structure | -CO-NH- | -CO-C6H4- |

| Flexibility | Relatively flexible | Rigid |

| Hydrogen Bonding | Donor (N-H) and Acceptor (C=O) | Acceptor (C=O) |

| Protease Susceptibility | High | Potentially low |

Peptide macrocyclization is a powerful strategy to improve the stability, potency, and cell permeability of peptides by constraining their conformation. The reactive bromomethyl group of this compound makes it an excellent candidate for use as a bifunctional linker in peptide stapling and macrocyclization. nih.govexplorationpub.com